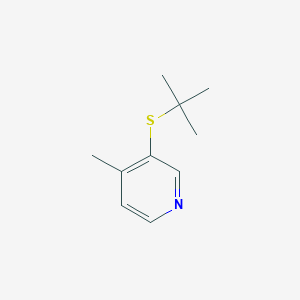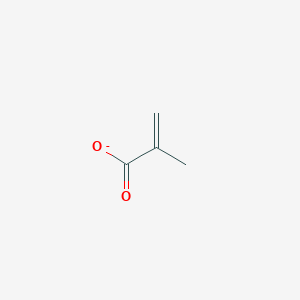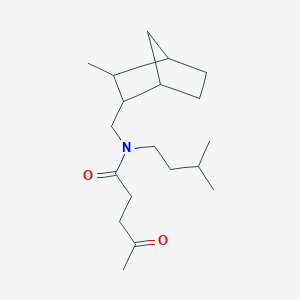
4-Picoline, 3-(tert-butylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Picoline, 3-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family and has a molecular formula of C10H13NS.
Wissenschaftliche Forschungsanwendungen
4-Picoline, 3-(tert-butylthio)- has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic transformations.
Wirkmechanismus
The mechanism of action of 4-Picoline, 3-(tert-butylthio)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the thiol group. The compound can also form coordination complexes with metal ions, which can influence its reactivity.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 4-Picoline, 3-(tert-butylthio)-. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity towards mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Picoline, 3-(tert-butylthio)- is its versatility in organic synthesis. The compound can be used as a building block for the synthesis of other compounds and as a reagent in organic transformations. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-Picoline, 3-(tert-butylthio)-. One possible direction is to explore its potential applications in coordination chemistry and catalysis. Another direction is to investigate the mechanism of action of the compound in more detail to gain a better understanding of its reactivity. Additionally, further research can be conducted to improve the yield and purity of the compound during synthesis.
Conclusion
In conclusion, 4-Picoline, 3-(tert-butylthio)- is a versatile compound with several potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and applications in various fields.
Synthesemethoden
The synthesis of 4-Picoline, 3-(tert-butylthio)- involves the reaction of 4-picoline with tert-butylthiol in the presence of a catalyst. This reaction results in the formation of the desired product with a yield of approximately 80%. The reaction conditions, such as temperature, pressure, and catalyst type, can be optimized to improve the yield and purity of the product.
Eigenschaften
CAS-Nummer |
18794-37-1 |
|---|---|
Produktname |
4-Picoline, 3-(tert-butylthio)- |
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-11-7-9(8)12-10(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
WPQGKFHEPSYERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
Kanonische SMILES |
CC1=C(C=NC=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)






